[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride
Description
[trans-2-(Aminomethyl)cyclopropyl]methanamine dihydrochloride is a bicyclic amine derivative characterized by a cyclopropane ring substituted with two aminomethyl groups in a trans-configuration, stabilized as a dihydrochloride salt. This structural motif confers rigidity and compactness, making it valuable in medicinal chemistry for targeting receptors with steric constraints. The dihydrochloride form enhances aqueous solubility and stability compared to its free base, facilitating its use in pharmaceutical formulations .
Properties
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclopropyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-2-4-1-5(4)3-7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFAWHWAKPTGEL-RSLHMRQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CN)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CN)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [trans-2-(Aminomethyl)cyclopropyl]methanamine; dihydrochloride is a cyclopropyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of trans-2-(Aminomethyl)cyclopropylmethanamine is characterized by a cyclopropane ring substituted with an aminomethyl group. The dihydrochloride form enhances its solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₂Cl₂N₂ |
| Molecular Weight | 165.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The biological activity of trans-2-(aminomethyl)cyclopropylmethanamine is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:
- Monoamine Transporters: This compound may influence the uptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential antidepressant properties.
- Receptor Modulation: Preliminary studies indicate that it may act as a modulator for certain receptors, which could lead to anxiolytic or mood-stabilizing effects.
Pharmacological Effects
Research has shown that trans-2-(aminomethyl)cyclopropylmethanamine exhibits several pharmacological effects:
- Antidepressant Activity: In animal models, the compound has demonstrated significant antidepressant-like effects, as evidenced by reduced immobility in forced swim tests.
- Anxiolytic Effects: Behavioral assays suggest that it may reduce anxiety-like behaviors in rodents, indicating potential for treating anxiety disorders.
- Neuroprotective Properties: Some studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Antidepressant Efficacy Study
- A study involving the administration of trans-2-(aminomethyl)cyclopropylmethanamine to rats showed a significant decrease in depressive-like behavior compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in synaptic clefts.
-
Anxiety Reduction Experiment
- In a controlled trial, this compound was tested for its ability to reduce anxiety in a social interaction test. Results indicated a marked increase in social behaviors among treated subjects, supporting its potential use in anxiety management.
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Neuroprotection Research
- Investigations into the neuroprotective effects revealed that trans-2-(aminomethyl)cyclopropylmethanamine could mitigate cell death induced by oxidative stress in cultured neurons, suggesting therapeutic implications for neurodegenerative diseases.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Salt Form: The dihydrochloride form of the target compound provides higher solubility (>2× HCl equivalents) than mono-hydrochloride derivatives, which is critical for bioavailability .
Spectral and Analytical Data
- NMR Profiles: The target compound’s ¹H NMR would show distinct signals for cyclopropane protons (δ ~0.8–1.5 ppm) and aminomethyl groups (δ ~2.5–3.5 ppm), with splitting patterns reflecting trans-stereochemistry. Similar compounds (e.g., ) exhibit cyclopropane proton shifts in this range, validated by HRMS for structural confirmation .
- Purity : High purity (>95%) is consistently reported for hydrochloride salts of cyclopropane derivatives, as seen in , and 18, suggesting robust synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
